(1-(3-methoxybenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone
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Overview
Description
The compound (1-(3-methoxybenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3-methoxybenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiadiazine Ring: The initial step involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazine ring. This can be achieved by reacting a dithioamide with hydrazine under reflux conditions.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable methoxybenzyl halide reacts with the thiadiazine intermediate.
Attachment of the Morpholino Group: The final step involves the reaction of the intermediate with morpholine, typically under basic conditions, to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(1-(3-methoxybenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new alkyl or acyl groups.
Scientific Research Applications
(1-(3-methoxybenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound’s unique structure may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its stable heterocyclic structure.
Mechanism of Action
The mechanism by which (1-(3-methoxybenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methoxybenzyl and morpholino groups can enhance its binding affinity and specificity for these targets.
Comparison with Similar Compounds
(1-(3-methoxybenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone: can be compared with other thiadiazine derivatives:
1,2,4-Thiadiazines: These compounds have a different arrangement of nitrogen and sulfur atoms, leading to distinct chemical properties and biological activities.
1,3,4-Thiadiazoles: Similar to thiadiazines but with a five-membered ring, these compounds also exhibit diverse biological activities.
Sulfonamides: These compounds contain a sulfonamide group and are known for their antimicrobial properties.
The uniqueness of This compound lies in its specific combination of functional groups, which can confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
[1-[(3-methoxyphenyl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c1-27-16-6-4-5-15(13-16)14-23-17-7-2-3-8-18(17)29(25,26)19(21-23)20(24)22-9-11-28-12-10-22/h2-8,13H,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRMQPQECPAKKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C3=CC=CC=C3S(=O)(=O)C(=N2)C(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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